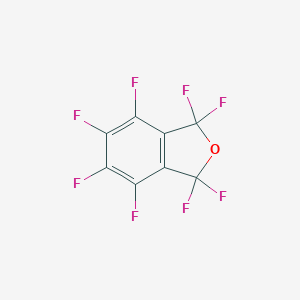

1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound is synthesized through the treatment of 4,5,6,7-tetrachloro-1,1,3,3-tetrafluoro-1,3-dihydroisobenzofuran with potassium fluoride in sulpholane, yielding high preparation yields. This process demonstrates an efficient route to octafluoro-1,3-dihydro-isobenzofuran, further hydrolyzed with concentrated sulphuric acid to produce tetrafluoroterephthalic acid, showcasing a new pathway for synthesizing related compounds (Dmowski & Wielgat, 1988).

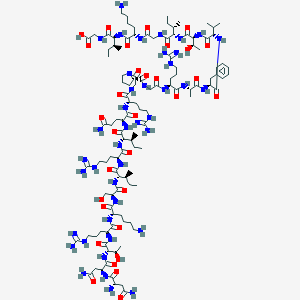

Molecular Structure Analysis

The molecular structure of 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran is characterized by its polyhaloaromatic nature, with a focus on X-ray crystallography providing insights into the compound's conformational flexibility and predominant arrangement, vital for understanding its chemical behavior and interaction with other molecules (Lindeman et al., 1985).

Chemical Reactions and Properties

This compound's chemical reactivity includes its ability to undergo various transformations, such as halogen-exchange with potassium fluoride and reduction reactions, leading to the production of different fluorinated derivatives. These reactions demonstrate its versatility in organic synthesis, contributing to the development of novel fluorinated materials (Porwisiak & Dmowski, 1991).

Physical Properties Analysis

Investigations into the physical properties of 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran reveal its stability and electronic properties, which are crucial for its applications in material science and electronic devices. Studies on stable derivatives, such as 4,5,7-tri-t-butylisobenzofuran, highlight the influence of substituents on the compound's stability and reactivity under various conditions (Miki, Yoshida, & Yoshida, 1989).

Chemical Properties Analysis

The chemical properties of 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran, including its reactivity towards nucleophiles and electrophiles, and its role in catalyzing reactions, are foundational for synthesizing complex organic molecules. Research on its use in tandem cyclization reactions and as a precursor in the synthesis of functionalized scaffolds underscores its utility in organic synthesis (Wang et al., 2017).

Applications De Recherche Scientifique

Occurrence, fate, and behavior of parabens in aquatic environments a review

(Haman, Dauchy, Rosin, & Munoz, 2015): Discusses the occurrence and environmental impact of parabens, their fate in aquatic environments, and the need for further studies on their toxicity.

Gallic acid Pharmacological activities and molecular mechanisms involved in inflammation-related diseases

(Bai et al., 2020): Explores the anti-inflammatory properties of gallic acid, its pharmacological activities, mechanisms of action, and potential as a candidate for treating inflammation-related diseases.

Propriétés

IUPAC Name |

1,1,3,3,4,5,6,7-octafluoro-2-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F8O/c9-3-1-2(4(10)6(12)5(3)11)8(15,16)17-7(1,13)14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZMJXAMUGVDJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(OC2(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557218 |

Source

|

| Record name | 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-isobenzofuran | |

CAS RN |

122180-11-4 |

Source

|

| Record name | 1,1,3,3,4,5,6,7-Octafluoro-1,3-dihydro-2-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)

![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)

![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)

![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)

![Thieno[3,2-b]pyridin-3-amine](/img/structure/B39445.png)

![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)